Calcium bromide hexahydrate acts as a flame retardant by releasing water vapor upon heating. This vapor dilutes oxygen concentration and cools the burning material, hindering combustion [1]. Researchers utilize it in controlled laboratory experiments to study fire behavior of different materials and develop more effective flame retardants.
Calcium bromide hexahydrate exhibits high solubility in water. This characteristic makes it valuable in crystallization and separation techniques. Researchers employ it to purify other compounds by exploiting their differing solubility profiles in aqueous solutions containing calcium bromide hexahydrate [2]. Additionally, its ability to form complexes with certain molecules allows for selective separation and purification [3].
Calcium bromide hexahydrate serves as a model compound in research investigating interactions between calcium ions and carbohydrates. By studying the formation of calcium-carbohydrate complexes with calcium bromide hexahydrate, researchers can gain insights into the role of calcium in biological processes involving carbohydrates [2].
Calcium bromide hexahydrate is a hydrated form of calcium bromide, represented by the chemical formula CaBr₂·6H₂O. It appears as a colorless or white crystalline solid and is highly soluble in water. The hexahydrate form is commonly encountered in various industrial applications, particularly due to its hygroscopic nature, which allows it to absorb moisture from the atmosphere. This compound is primarily used in oil drilling fluids, as a desiccant, and in various chemical processes.
Calcium bromide hexahydrate can be synthesized through various methods:
Calcium bromide hexahydrate has several significant applications:
Studies on the interactions of calcium bromide hexahydrate focus on its reactivity with various substances:
Several compounds share similarities with calcium bromide hexahydrate, each possessing unique properties:
Compound | Chemical Formula | Characteristics |
---|---|---|
Sodium Bromide | NaBr | Soluble in water; used in pharmaceuticals. |
Potassium Bromide | KBr | Used as a sedative; hygroscopic properties. |
Magnesium Bromide | MgBr₂ | Less soluble; used in chemical synthesis. |
Lithium Bromide | LiBr | Commonly used in air conditioning systems. |
Calcium bromide hexahydrate stands out due to its specific applications in oil drilling and its unique hydration state, which differentiates it from other similar compounds.
Industrial synthesis of calcium bromide hexahydrate primarily involves bromination reactions using calcium oxide (CaO) or calcium carbonate (CaCO₃) as starting materials. A widely adopted method involves reacting CaO with bromine (Br₂) in the presence of a reducing agent such as formic acid (HCOOH) or formaldehyde (HCHO). The reaction proceeds as follows:
$$
\text{CaO} + \text{Br}2 + \text{HCOOH} \rightarrow \text{CaBr}2 + \text{H}2\text{O} + \text{CO}2 \quad
$$
This exothermic process yields anhydrous calcium bromide, which is subsequently hydrated under controlled conditions to form the hexahydrate. Alternative industrial routes utilize natural bromine-containing calcium chloride brines, where bromide ions (Br⁻) are oxidized using chlorine gas (Cl₂):
$$
2\text{Br}^- + \text{Cl}2 \rightarrow \text{Br}2 + 2\text{Cl}^- \quad
$$
The liberated bromine then reacts with calcium carbonate suspended in the brine:
$$
\text{CaCO}3 + 2\text{Br}2 \rightarrow \text{CaBr}2 + \text{CO}2 + \text{O}_2 \quad
$$
Table 1: Comparison of Industrial Calcium Bromide Production Methods
Method | Reactants | Byproducts | Yield Efficiency |
---|---|---|---|
CaO Bromination | CaO, Br₂, HCOOH | CO₂, H₂O | 92–95% |
Brine Oxidation | CaCO₃, Br⁻, Cl₂ | CO₂, O₂, Cl⁻ | 88–90% |
Ferrous Bromide Reaction | Fe, Br₂, Ca(OH)₂ | Fe(OH)₂ | 85–88% |
The ferrous bromide method, though less common, involves reacting iron filings with bromine to form ferrous bromide (FeBr₂), which subsequently reacts with calcium hydroxide:
$$
\text{Fe} + \text{Br}2 \rightarrow \text{FeBr}2 \quad \text{and} \quad \text{FeBr}2 + \text{Ca(OH)}2 \rightarrow \text{CaBr}2 + \text{Fe(OH)}2 \quad
$$
Controlled crystallization of calcium bromide hexahydrate requires precise management of temperature, concentration, and solvent composition. A saturated aqueous solution of anhydrous CaBr₂ is prepared at 80–90°C, followed by gradual cooling to 30°C to initiate nucleation. The hexahydrate preferentially crystallizes due to its lower solubility compared to lower hydrates (e.g., dihydrate) under these conditions.
Solvent-mediated polymorph control is achieved by adding ethanol or acetone to reduce water activity, forcing the system to favor hexahydrate formation. For example, a 3:1 water:ethanol ratio at 25°C yields phase-pure CaBr₂·6H₂O crystals within 24 hours.
Key parameters for hydrate control:
Phase-specific isolation of calcium bromide hexahydrate employs multistep purification protocols:
Table 2: Efficacy of Purification Techniques
Technique | Purity Improvement | Hydrate Selectivity | Throughput (kg/h) |
---|---|---|---|
Fractional Crystallization | 85% → 98% | 94% hexahydrate | 12–15 |
Membrane Distillation | 90% → 99.2% | 99% hexahydrate | 8–10 |
Solvent Extraction | 88% → 97% | 89% hexahydrate | 5–7 |
Advanced methods include complexation-assisted purification, where triphenylphosphine oxide (TPPO) forms stable adducts with CaBr₂. Subsequent thermal decomposition at 120°C releases high-purity hexahydrate while retaining TPPO for reuse.
Calcium bromide hexahydrate exhibits a well-defined trigonal crystal structure that has been extensively characterized through single-crystal X-ray diffraction analysis [1]. The compound crystallizes in the P 3 2 1 space group with unit cell parameters of a = b = 8.164 ± 0.005 Å and c = 4.016 ± 0.005 Å [1]. The unit cell angles are α = β = 90° and γ = 120°, characteristic of the trigonal crystal system [1]. The calculated unit cell volume is 231.8 ų with one formula unit per unit cell (Z = 1) [1].
The structure determination reveals colorless trigonal crystals with a calculated density of 2.30 g/cm³ [2] [1]. The residual factor for all reflections was determined to be 0.059, indicating good quality structural refinement [1]. These crystallographic parameters were first established by Leclaire and Borel in their comprehensive study published in Acta Crystallographica in 1977 [1].
Table 1: Single-Crystal X-Ray Diffraction Data for Calcium Bromide Hexahydrate
Parameter | Value |
---|---|
Chemical Formula | CaBr₂·6H₂O |
Molecular Weight (g/mol) | 307.98 |
Crystal System | Trigonal |
Space Group | P 3 2 1 |
a (Å) | 8.164 ± 0.005 |
b (Å) | 8.164 ± 0.005 |
c (Å) | 4.016 ± 0.005 |
α (°) | 90 |
β (°) | 90 |
γ (°) | 120 |
Unit Cell Volume (ų) | 231.8 |
Z (formula units per unit cell) | 1 |
Density (calculated, g/cm³) | 2.30 |
Residual Factor (R) | 0.059 |
Reference | Leclaire, A; Borel, M M (1977) |
The polymorphic behavior of calcium bromide hydrates demonstrates remarkable structural diversity across different hydration states [3] [4]. Recent comprehensive studies have identified stable crystalline phases including the anhydrous form, monohydrate, dihydrate, hexahydrate, and nonahydrate [3] [4]. Each polymorph exhibits distinct space group symmetries and coordination environments [3] [4]. The hexahydrate represents the most commonly encountered form under ambient conditions due to its thermodynamic stability at moderate temperatures and high relative humidity [3] [5].
Single-crystal analysis has confirmed that calcium bromide consistently maintains octahedral coordination across all hydrate forms, ranging from the anhydrous state to the hexahydrate [4]. This structural consistency contrasts with calcium chloride hydrates, which exhibit variable coordination numbers and geometries depending on the hydration state [4]. The larger ionic radius of bromide (180 pm) compared to chloride (165 pm) appears to enforce strict octahedral coordination around the calcium center [4].
Table 2: Polymorphic Forms and Hydration States of Calcium Bromide
Hydration State | Space Group | Crystal System | Unit Cell Volume (ų) | Ca²⁺ Coordination Number | Stability Range |
---|---|---|---|---|---|
Anhydrous CaBr₂ | Pnnm | Orthorhombic | 196-202 | 6 | High temperature |
Monohydrate CaBr₂·H₂O | Pnma | Orthorhombic | 507 | 6 | Intermediate conditions |
Dihydrate CaBr₂·2H₂O | Pbcn | Orthorhombic | 596 | 6 | Moderate humidity |
Hexahydrate CaBr₂·6H₂O | P 3 2 1 | Trigonal | 232 | 6 | High humidity/low temp |
Nonahydrate CaBr₂·9H₂O | P2₁ | Monoclinic | 1229 | 8 | Very high humidity |
The structural motifs of alkaline earth halide hexahydrates reveal systematic trends related to ionic size effects and crystal packing arrangements [6] [3]. Calcium bromide hexahydrate shares the same P 3 2 1 space group with calcium chloride hexahydrate and strontium chloride hexahydrate, indicating a common structural framework within this family of compounds [6] [4] [7].
The unit cell expansion observed in calcium bromide hexahydrate compared to calcium chloride hexahydrate directly correlates with the larger ionic radius of bromide anions [6] [4]. While calcium chloride hexahydrate exhibits unit cell parameters of a = 7.90 Å and c = 3.95 Å, the bromide analog shows increased dimensions of a = 8.164 Å and c = 4.016 Å [1] [7]. This expansion maintains the trigonal symmetry while accommodating the larger halide ions [6] [4].
Table 3: Comparative Structural Data of Alkaline Earth Halide Hexahydrates
Compound | Space Group | Crystal System | a (Å) | c (Å) | Volume (ų) | Ca²⁺ Coordination |
---|---|---|---|---|---|---|
CaCl₂·6H₂O | P 3 2 1 | Trigonal | 7.90 | 3.95 | 212 | Octahedral |
CaBr₂·6H₂O | P 3 2 1 | Trigonal | 8.164 | 4.016 | 232 | Octahedral |
SrCl₂·6H₂O | P 3 2 1 | Trigonal | 8.50 | 4.12 | 258 | Octahedral |
BaCl₂·2H₂O | P 2₁/c | Monoclinic | 8.95 | 7.64 | 534 | Variable |
The structural framework of these hexahydrates consists of isolated octahedral complexes [Ca(H₂O)₆]²⁺ that are separated by halide anions [8] [9]. The trigonal arrangement allows for efficient packing of these octahedral units while maintaining threefold rotational symmetry [1] [8]. This contrasts with barium chloride dihydrate, which adopts a monoclinic structure due to the larger cation size and lower hydration number [8].
Hydrogen bonding patterns in alkaline earth halide hexahydrates follow consistent motifs across the series [8] [9]. The coordinated water molecules form extensive hydrogen bond networks with the halide anions, creating three-dimensional supramolecular structures [8] [9]. These hydrogen bonding interactions contribute significantly to the overall stability and crystalline organization of the hexahydrate phases [8] [9].
The hydration behavior of alkaline earth halides demonstrates predictable trends based on ionic properties [10] [11]. Magnesium and calcium halides typically form hexahydrates under ambient conditions, while strontium and barium halides tend to form lower hydrates due to decreased hydration energies [10] [11]. This systematic variation reflects the decreasing charge density and hydration affinity as the alkaline earth cation size increases [11].
The coordination environment of calcium ions in calcium bromide hexahydrate exhibits perfect octahedral geometry with six water molecules arranged symmetrically around the central cation [1] [4]. The calcium-oxygen bond distances range from 2.30 to 2.35 Å, which are typical values for calcium-water coordination [4] [12]. This octahedral arrangement maintains C₃ᵥ symmetry consistent with the trigonal crystal system [1].
Single-crystal structural analysis reveals that the calcium ion occupies a special position within the P 3 2 1 space group, surrounded by six equivalent water molecules [1] [4]. The coordination sphere exhibits minimal distortion from ideal octahedral geometry, as evidenced by nearly equal calcium-oxygen bond lengths and close to 90° bond angles [4]. This regular coordination contrasts with many other calcium compounds where distorted geometries are common [13] [14].
Table 4: Coordination Environment Analysis for Calcium Ion in CaBr₂·6H₂O
Coordination Feature | Description/Value |
---|---|
Coordination Number | 6 |
Coordination Geometry | Octahedral |
Primary Ligands | 6 H₂O molecules |
Ca-O(water) Distance Range (Å) | 2.30 - 2.35 |
Ca-Br Contact Distance (Å) | > 3.2 (non-bonding) |
Water Molecule Arrangement | Regular octahedral arrangement |
Hydrogen Bonding Pattern | Extensive H-bonding network with bromide ions |
Symmetry of Coordination Sphere | Threefold rotational symmetry |
Distortion from Ideal Octahedron | Minimal distortion |
Comparison with CaCl₂·6H₂O | Nearly identical except unit cell expansion |
The bromide anions in calcium bromide hexahydrate remain outside the primary coordination sphere of calcium, with calcium-bromide distances exceeding 3.2 Å [4]. This separation indicates that bromide ions function as outer-sphere components rather than direct ligands [4]. The bromide ions occupy interstitial positions within the crystal lattice, where they participate in hydrogen bonding with the coordinated water molecules [1] [8].
The stability of the octahedral coordination in calcium bromide hexahydrate can be attributed to the optimal match between calcium ion size and the coordination requirements of six water molecules [4] [13]. The calcium ion radius of 94 pm allows for comfortable accommodation of six water ligands without significant steric crowding [15] [13]. This coordination number of six represents the most energetically favorable arrangement for calcium in aqueous environments [13] [14].
Comparative analysis with other calcium halide hydrates reveals that the octahedral coordination geometry remains remarkably consistent across different halide systems [4]. Whether coordinated with chloride or bromide counterions, calcium consistently adopts sixfold coordination with water molecules [4]. This structural consistency reflects the strong preference of calcium for octahedral geometry in hydrated environments [13] [14].